molecular formula C42H50N6O4 B14371681 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide CAS No. 93783-17-6

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide

Cat. No.: B14371681
CAS No.: 93783-17-6
M. Wt: 702.9 g/mol
InChI Key: IIVBRLPTAIRAFA-UHFFFAOYSA-N
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Description

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenoxy, cyanophenyl, and azo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phenoxy and cyanophenyl intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and azo coupling. The final step involves the formation of the hexanamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and azo groups can be oxidized under specific conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide involves its interaction with specific molecular targets and pathways. The phenoxy and azo groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-aminophenyl)hexanamide
  • 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-hydroxyphenyl)hexanamide

Uniqueness

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

93783-17-6

Molecular Formula

C42H50N6O4

Molecular Weight

702.9 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-phenyldiazenylphenyl]hexanamide

InChI

InChI=1S/C42H50N6O4/c1-8-11-17-38(52-37-23-20-29(41(4,5)9-2)24-32(37)42(6,7)10-3)39(50)45-33-26-36(49)35(25-34(33)48-47-31-15-13-12-14-16-31)46-40(51)44-30-21-18-28(27-43)19-22-30/h12-16,18-26,38,49H,8-11,17H2,1-7H3,(H,45,50)(H2,44,46,51)

InChI Key

IIVBRLPTAIRAFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=C(C=C(C(=C1)O)NC(=O)NC2=CC=C(C=C2)C#N)N=NC3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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